

# Spectroscopic and Synthetic Profile of Heptyl 8-bromooctanoate: A Technical Guide

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## Compound of Interest

Compound Name: Heptyl 8-bromooctanoate

Cat. No.: B12586810

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic and synthetic aspects of **Heptyl 8-bromooctanoate** (CAS# 612842-05-4). Due to the limited availability of experimental spectroscopic data in public domains, this document presents predicted spectral data alongside a plausible synthetic protocol. This information is intended to serve as a valuable resource for researchers utilizing this compound in drug development and other scientific endeavors.

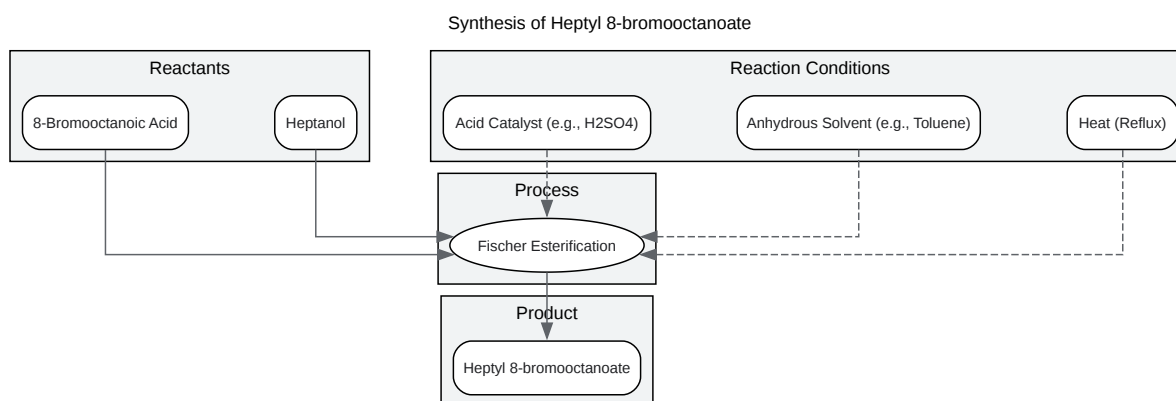
## Chemical and Physical Properties

**Heptyl 8-bromooctanoate** is a fatty acid ester characterized by an eight-carbon chain with a terminal bromine atom and a heptyl ester group.

Property	Value	Reference
Chemical Formula	C15H29BrO2	[1]
Molecular Weight	321.30 g/mol	[1]
Exact Mass	320.1351	[1]

## Synthesis of Heptyl 8-bromooctanoate

A representative synthetic pathway for **Heptyl 8-bromooctanoate** involves the esterification of 8-bromooctanoic acid with heptanol. This reaction is typically acid-catalyzed.



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Caption: Synthetic pathway for **Heptyl 8-bromooctanoate** via Fischer esterification.

## Experimental Protocol:

The following is a representative protocol for the synthesis of **Heptyl 8-bromooctanoate**.

- **Reaction Setup:** In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 8-bromooctanoic acid (1 equivalent), heptanol (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid in an anhydrous solvent such as toluene.
- **Reaction:** Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap.
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and brine.

- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

## Spectroscopic Data (Predicted)

As experimental spectra for **Heptyl 8-bromooctanoate** are not readily available, the following tables provide predicted data based on standard spectroscopic principles.

### <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~4.05	t	2H	-O-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>5</sub> -CH <sub>3</sub>
~3.40	t	2H	Br-CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>6</sub> -COOR
~2.30	t	2H	-(CH <sub>2</sub> ) <sub>5</sub> -CH <sub>2</sub> -COOR
~1.85	p	2H	Br-CH <sub>2</sub> -CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>5</sub> -COOR
~1.60	p	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>3</sub>
~1.42	m	4H	Br-(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -(CH <sub>2</sub> ) <sub>3</sub> -COOR
~1.28	m	10H	-(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub> and -(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>2</sub> -CH <sub>2</sub> -COOR
~0.88	t	3H	-O-(CH <sub>2</sub> ) <sub>6</sub> -CH <sub>3</sub>

### <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Assignment
~173.5	C=O
~64.5	-O-CH <sub>2</sub> -
~34.0	-CH <sub>2</sub> -COOR
~33.8	Br-CH <sub>2</sub> -
~32.8	Br-CH <sub>2</sub> -CH <sub>2</sub> -
~31.7	-O-(CH <sub>2</sub> ) <sub>5</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~28.9	-O-CH <sub>2</sub> -CH <sub>2</sub> -
~28.6	Br-(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>2</sub> -
~28.0	Br-(CH <sub>2</sub> ) <sub>3</sub> -CH <sub>2</sub> -
~25.9	-O-(CH <sub>2</sub> ) <sub>2</sub> -CH <sub>2</sub> -
~25.0	-(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>2</sub> -CH <sub>2</sub> -COOR
~22.5	-O-(CH <sub>2</sub> ) <sub>4</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>3</sub>
~14.0	-CH <sub>3</sub>

## IR (Infrared) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2925	Strong	C-H stretch (alkane)
~2855	Strong	C-H stretch (alkane)
~1735	Strong	C=O stretch (ester)
~1465	Medium	C-H bend (alkane)
~1170	Strong	C-O stretch (ester)
~645	Medium	C-Br stretch

## MS (Mass Spectrometry)

The mass spectrum is expected to show isotopic peaks for the bromine atom ( $^{79}\text{Br}$  and  $^{81}\text{Br}$ ).

m/z	Interpretation
321/323	$[\text{M}+\text{H}]^+$ (Molecular ion peak with isotopic pattern)
241	$[\text{M} - \text{Br}]^+$
143	$[\text{C}_8\text{H}_{15}\text{O}_2]^+$ (Loss of heptyl group)
99	$[\text{C}_7\text{H}_{15}]^+$ (Heptyl cation)

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## References

- 1. medkoo.com [medkoo.com]
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